

An In-depth Technical Guide to 3-[4-(Benzyloxy)phenyl]aniline

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Compound of Interest

Compound Name: 3-[4-(Benzyloxy)phenyl]aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-[4-(Benzyloxy)phenyl]aniline**. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Identity and Properties

3-[4-(Benzyloxy)phenyl]aniline, a biphenyl derivative, possesses a unique combination of structural features, including a flexible benzyloxy group and a reactive aniline moiety. These characteristics make it an interesting scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
IUPAC Name	3-(4-phenylmethoxyphenyl)aniline[1]
CAS Number	400744-34-5[1]
Molecular Formula	C ₁₉ H ₁₇ NO[1]
Synonyms	4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, 4'-Benzyloxy-biphenyl-3-ylamine, 3-(4-Benzyloxyphenyl)aniline[1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	275.3 g/mol	PubChem[1]
XLogP3	4.3	PubChem[1]
Monoisotopic Mass	275.131014166 Da	PubChem[1]
Polar Surface Area	35.3 Å ²	PubChem[1]
Rotatable Bond Count	4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem

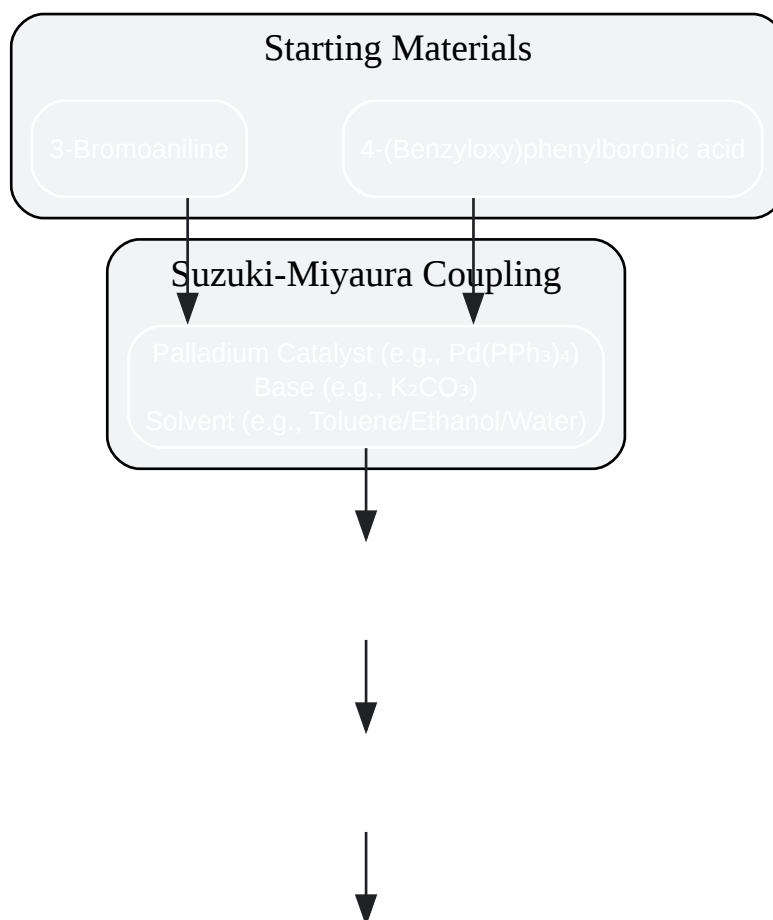
Synthesis and Characterization

The synthesis of **3-[4-(Benzyloxy)phenyl]aniline** is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of the C-C bond between the two phenyl rings.

Synthetic Workflow

A plausible synthetic route involves the coupling of a substituted aniline with a substituted phenylboronic acid derivative. The general workflow for a Suzuki-Miyaura coupling is depicted

below.



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A representative workflow for the synthesis of **3-[4-(Benzyloxy)phenyl]aniline**.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the synthesis of **3-[4-(Benzyloxy)phenyl]aniline** via a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize specific conditions based on their laboratory setup and reagent purity.

- **Reaction Setup:** To a reaction vessel, add 3-bromoaniline (1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

- **Solvent and Base Addition:** Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water. Add a base, such as potassium carbonate (2.0-3.0 eq.).
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **3-[4-(Benzyloxy)phenyl]aniline**.

Characterization

The structural confirmation of the synthesized **3-[4-(Benzyloxy)phenyl]aniline** would be performed using standard spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the aniline N-H proton. The benzylic protons of the benzyloxy group would appear as a singlet, typically in the range of 5.0-5.2 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 6.5-7.5 ppm).
 - ¹³C NMR: The carbon NMR spectrum will display distinct signals for all 19 carbon atoms. The benzylic carbon signal would be expected around 70 ppm, while the aromatic carbons would resonate in the 110-160 ppm range.
- **Infrared (IR) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching of the aromatic amine (around 1250-1335 cm⁻¹), C-O stretching of the ether linkage (around 1240 cm⁻¹), and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹).^[2]

- Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak $[M]^+$ or protonated molecular ion peak $[M+H]^+$ corresponding to the calculated molecular weight.

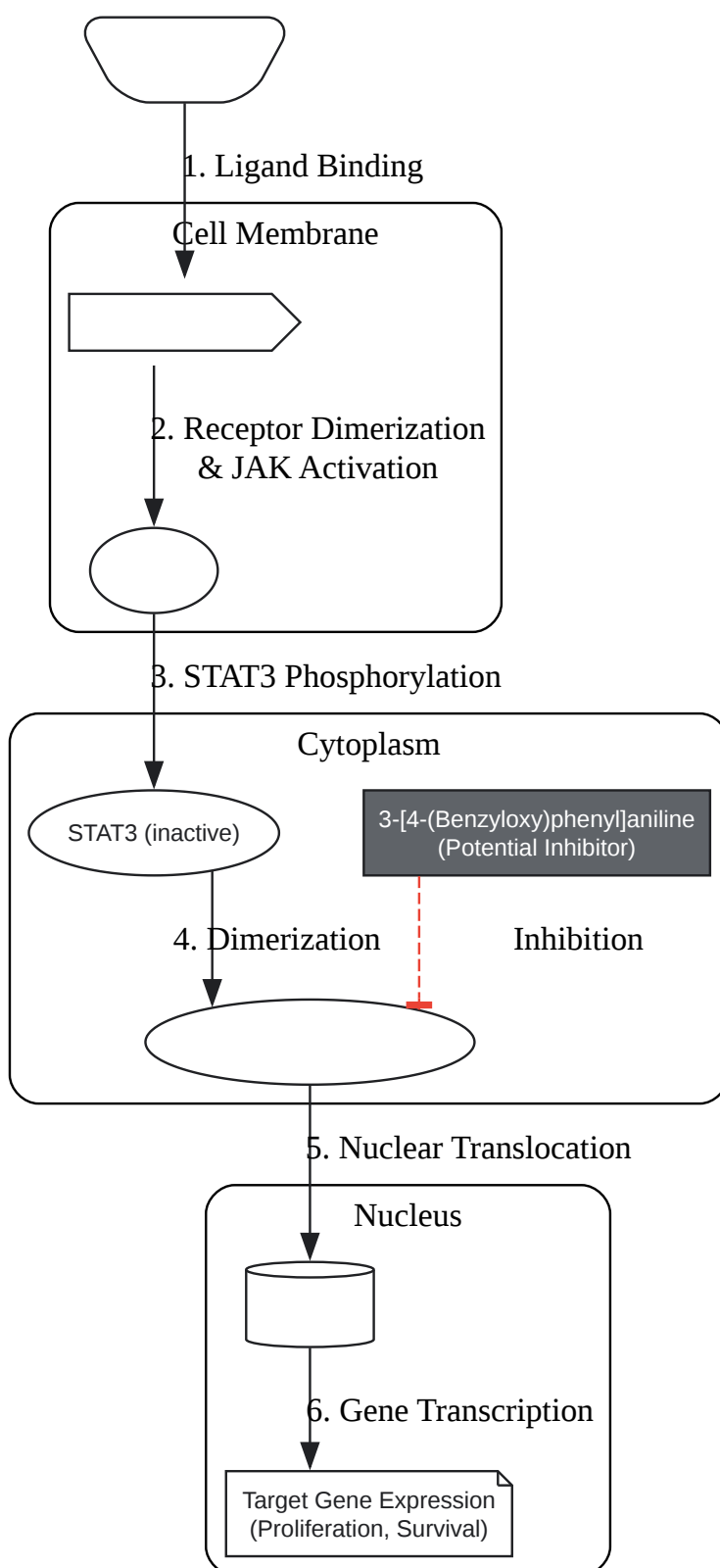
Potential Biological Activity and Signaling Pathways

While specific biological data for **3-[4-(Benzyloxy)phenyl]aniline** is not extensively reported, derivatives containing the benzyloxyphenyl and biphenyl aniline scaffolds have shown promising activity as inhibitors of the STAT3 signaling pathway and possess antiproliferative properties.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival.^[3] The constitutive activation of the STAT3 signaling pathway is implicated in the development and progression of various cancers.^{[3][4][5]} Small molecule inhibitors that target this pathway are therefore of significant interest in oncology drug development.^{[3][4][5]}

The general mechanism of STAT3 activation and signaling is illustrated in the diagram below. Benzyloxyphenyl derivatives have been identified as potential inhibitors of this pathway, possibly by interfering with the SH2 domain of STAT3, which is critical for its dimerization and activation.^[4]



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The STAT3 signaling pathway and the potential point of inhibition.

Antiproliferative Activity of Related Compounds

Several studies have investigated the antiproliferative activity of compounds containing the benzyloxy phenyl motif. The data from these studies suggest that this scaffold can be a valuable starting point for the design of novel anticancer agents.

Table 3: Biological Activity of Representative Benzyloxyphenyl Derivatives

Compound Class	Activity	Cell Line(s)	Reported IC ₅₀ /Activity	Reference
Benzyloxyphenyl - methylaminophenol derivatives	STAT3 Pathway Inhibition	-	IC ₅₀ as low as 1.38 μ M	[4]
Benzyloxyphenyl - methylaminophenol derivatives	Antiproliferative	MDA-MB-468	IC ₅₀ of 9.61 μ M	[4]
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines	Antimycobacteria I	M. tuberculosis H37Rv	MICs similar to isoniazid	[6]

Conclusion

3-[4-(Benzyloxy)phenyl]aniline is a versatile chemical entity with a straightforward synthetic route via Suzuki-Miyaura coupling. Its structural similarity to compounds with known biological activities, particularly as inhibitors of the STAT3 signaling pathway, makes it a compelling candidate for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their future studies.

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References

- 1. 3-[4-(Benzyloxy)phenyl]aniline | C₁₉H₁₇NO | CID 3353642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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